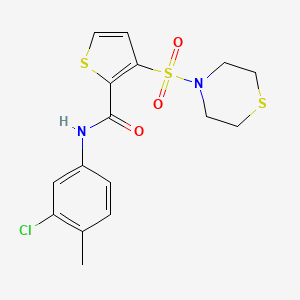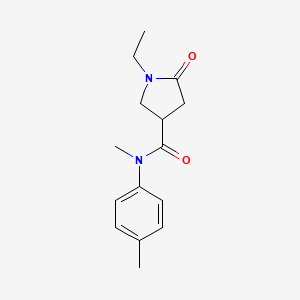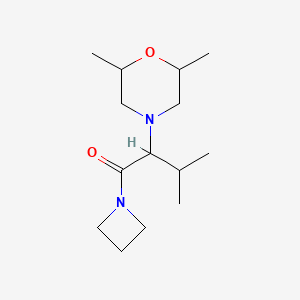![molecular formula C21H25N5O3S B7566608 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea](/img/structure/B7566608.png)
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea, also known as DPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea involves the inhibition of various enzymes and receptors. 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea inhibits angiotensin-converting enzyme, which is involved in the production of angiotensin II, a potent vasoconstrictor. 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea also inhibits aldosterone synthase, which is involved in the production of aldosterone, a hormone that regulates blood pressure. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has various biochemical and physiological effects, including antihypertensive, anti-inflammatory, and antioxidant effects. 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been shown to decrease blood pressure in animal models of hypertension. It has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been shown to scavenge reactive oxygen species, which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea is relatively stable and can be easily synthesized in large quantities. However, one limitation is that 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has low solubility in water, which can make it difficult to administer in experiments. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has a short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea. One direction is the development of new synthesis methods that increase yield and purity. Another direction is the investigation of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea's potential applications in the treatment of other diseases, such as cancer and diabetes. Additionally, future studies could investigate the potential side effects of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea and ways to mitigate them. Finally, further research could investigate the potential of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea as a drug delivery system for other compounds.
Métodos De Síntesis
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea can be synthesized using various methods, including the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde with 1-(3-sulfamoylphenyl)ethylisocyanate in the presence of a base. Another method involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with 1-(3-sulfamoylphenyl)ethylamine in the presence of a coupling reagent. The synthesis of 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been optimized to increase yield and purity.
Aplicaciones Científicas De Investigación
1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been used in various scientific research applications, including the study of hypertension, inflammation, and oxidative stress. 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been shown to have antihypertensive effects by inhibiting the renin-angiotensin-aldosterone system. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea has been shown to have antioxidant effects by scavenging reactive oxygen species.
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-[1-(3-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-14(17-8-7-11-19(12-17)30(22,28)29)24-21(27)23-13-20-15(2)25-26(16(20)3)18-9-5-4-6-10-18/h4-12,14H,13H2,1-3H3,(H2,22,28,29)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQHXFMYQSJRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)NC(C)C3=CC(=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)
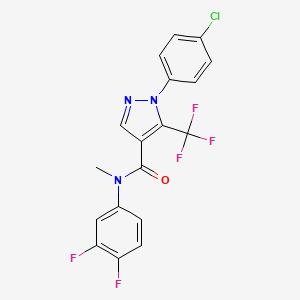
![Methyl 2-[(2,3-difluorobenzoyl)amino]-2-phenylacetate](/img/structure/B7566544.png)
![Tert-butyl 4-[(3-bromophenyl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B7566556.png)
![N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7566559.png)
![1-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]ethanone](/img/structure/B7566566.png)
![3-(2-Fluorophenyl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7566570.png)
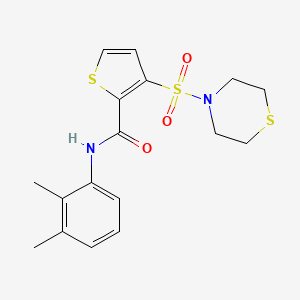
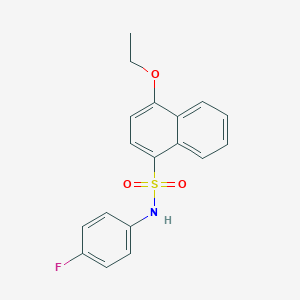
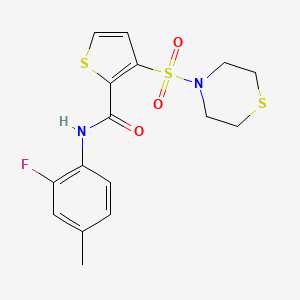
![3-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7566613.png)
